molecular formula C12H17BrN2O B2358397 4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline CAS No. 1161833-90-4

4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline

Cat. No.: B2358397
CAS No.: 1161833-90-4
M. Wt: 285.185
InChI Key: IEKCXQDKELIIQS-UHFFFAOYSA-N
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Description

4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline is an organic compound with the molecular formula C12H17BrN2O and a molecular weight of 285.18 g/mol . This compound is characterized by the presence of a bromine atom, a pyrrolidine ring, and an aniline moiety connected through an ethoxy linker. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the reaction of 4-bromo-2-nitroaniline with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The nitro group is reduced to an amine, and the ethoxy linker is introduced through nucleophilic substitution . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas or a metal catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline is unique due to its combination of a bromine atom, pyrrolidine ring, and aniline moiety connected through an ethoxy linker. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

4-bromo-2-(2-pyrrolidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c13-10-3-4-11(14)12(9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKCXQDKELIIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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